1-(2-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(2-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 2-methylphenyl group and a phenyl group attached to the pyrazole ring, along with a carboxylic acid functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(2-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. One common synthetic route includes the reaction of 2-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(2-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
1-(2-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with different substituents, used in various chemical and biological applications.
1-(2-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid: A similar compound with a chlorine substituent, which may exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific substituents and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(2-methylphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-7-5-6-10-15(12)19-16(11-14(18-19)17(20)21)13-8-3-2-4-9-13/h2-10,16H,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBPDARHAOTWJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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